molecular formula C14H14N4O2 B2469448 N-(4-Carbamoylphenyl)-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2415624-01-8

N-(4-Carbamoylphenyl)-5,6-dimethylpyrimidine-4-carboxamide

Cat. No.: B2469448
CAS No.: 2415624-01-8
M. Wt: 270.292
InChI Key: KAIAOOHWHZVSGN-UHFFFAOYSA-N
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Description

N-(4-Carbamoylphenyl)-5,6-dimethylpyrimidine-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with a carboxamide group at the 4-position and a carbamoylphenyl group at the N-position, along with two methyl groups at the 5 and 6 positions.

Properties

IUPAC Name

N-(4-carbamoylphenyl)-5,6-dimethylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-8-9(2)16-7-17-12(8)14(20)18-11-5-3-10(4-6-11)13(15)19/h3-7H,1-2H3,(H2,15,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIAOOHWHZVSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C(=O)NC2=CC=C(C=C2)C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-Carbamoylphenyl)-5,6-dimethylpyrimidine-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as urea and β-diketones.

    Introduction of Substituents: The 5,6-dimethyl groups can be introduced via alkylation reactions using methylating agents.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction involving an appropriate carboxylic acid derivative.

    Attachment of the Carbamoylphenyl Group:

Industrial production methods often optimize these steps to improve yield and reduce costs, employing catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

N-(4-Carbamoylphenyl)-5,6-dimethylpyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, bases like triethylamine, and catalysts like palladium for coupling reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N-(4-Carbamoylphenyl)-5,6-dimethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating specific biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

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